molecular formula C15H22N6O2S B2823037 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide CAS No. 2309734-35-6

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

Cat. No.: B2823037
CAS No.: 2309734-35-6
M. Wt: 350.44
InChI Key: JONLULBRYHJHPB-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine moiety, an azetidine ring, and a cyclohexanesulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridazine core, followed by the introduction of the azetidine ring and the cyclohexanesulfonamide group. Common reagents used in these reactions include various halogenated compounds, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation is common to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivative compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide
  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the triazolo and pyridazine rings is significant as these structures are often linked to enhanced interactions with biological targets. The cyclohexanesulfonamide moiety may also play a crucial role in modulating the compound's solubility and bioavailability.

Table 1: Structural Features of the Compound

Feature Description
Chemical Formula C16H21N7O2S
Molecular Weight 369.4 g/mol
Key Functional Groups Triazole, Pyridazine, Sulfonamide

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable anticancer properties. Research has demonstrated that triazole and pyridazine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives, it was found that certain compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative demonstrated IC50 values of 1.06 ± 0.16 μM for A549 cells, indicating potent inhibitory effects on cell proliferation .

Antibacterial Activity

This compound has also shown antibacterial properties. Studies have explored its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the triazole moiety may interfere with bacterial cell wall synthesis or function .

Table 2: Antibacterial Efficacy

Bacteria Activity
Staphylococcus aureus (Gram-positive)Effective
Escherichia coli (Gram-negative)Moderate
Klebsiella pneumoniae (Gram-negative)Effective

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in cancer progression .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Antimicrobial Mechanisms : The triazole group may disrupt essential cellular processes in bacteria, leading to growth inhibition.

Future Directions in Research

Further investigations are necessary to optimize the structure of this compound for enhanced biological activity. Research should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure influence biological efficacy.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.
  • Combination Therapies : Exploring synergistic effects with existing anticancer agents or antibiotics.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-19(24(22,23)13-5-3-2-4-6-13)12-9-20(10-12)15-8-7-14-17-16-11-21(14)18-15/h7-8,11-13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONLULBRYHJHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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